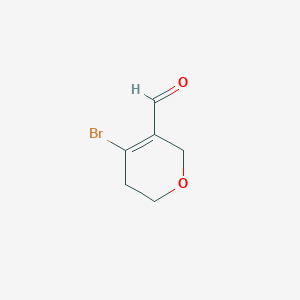![molecular formula C8H6ClF3N2O2 B3038866 2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide CAS No. 923155-43-5](/img/structure/B3038866.png)
2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide
Übersicht
Beschreibung
The compound “2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide” is a chemical compound that contains a trifluoromethyl group . Trifluoromethyl group-containing compounds have been found in many FDA-approved drugs over the last 20 years . They are known for their unique behaviors due to the incorporation of fluorine in their organic molecules .
Synthesis Analysis
While specific synthesis methods for “2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide” were not found, trifluoromethylpyridines are known to be used widely in the synthesis of active agrochemical and pharmaceutical ingredients . Various methods of synthesizing such compounds have been reported .Wissenschaftliche Forschungsanwendungen
Agrochemicals
Trifluoromethylpyridines (TFMPs) play a crucial role in crop protection. The introduction of fluazifop-butyl, a TFMP derivative, revolutionized the agrochemical industry. Since then, over 20 new TFMP-containing agrochemicals have received ISO common names. These compounds protect crops from pests, and their unique properties stem from the combination of the fluorine atom and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The physicochemical properties of fluorine and the pyridine ring contribute to their biological activities. Expect further discoveries in this field as researchers explore novel applications of TFMP .
Veterinary Products
Two veterinary products containing TFMP derivatives have been granted market approval. These compounds offer potential therapeutic benefits in veterinary medicine, emphasizing the versatility of the TFMP moiety .
Migraine Research
Interestingly, the trifluoromethyl group has relevance beyond agrochemicals and pharmaceuticals. In migraine research, the calcitonin gene-related peptide (CGRP) has been implicated in migraine-like headaches. Understanding the role of CGRP and its interactions with TFMP derivatives could provide insights into migraine pathophysiology .
Antitubercular Activity
Indole derivatives, including those derived from pyridine, have been investigated for their antitubercular activity. While not directly related to 2,5-CTF, this broader context highlights the diverse applications of pyridine-containing compounds in combating diseases like tuberculosis .
Vapor-Phase Reactions
Lastly, TFMPs can participate in vapor-phase reactions, making them relevant in various chemical processes. Researchers continue to explore their potential in synthetic chemistry and material science .
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on their specific structure and the presence of other functional groups .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to affect various pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from the modulation of enzyme activity to the alteration of signal transduction pathways.
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridine derivatives, such as their lipophilicity and electronic properties, can influence their pharmacokinetic behavior . These properties can affect the compound’s bioavailability, as well as its distribution within the body, its metabolism, and its excretion.
Result of Action
The interaction of trifluoromethylpyridine derivatives with their targets can lead to various effects at the molecular and cellular level . These can include the modulation of enzyme activity, the alteration of cellular signaling pathways, and changes in gene expression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s physicochemical properties can influence its behavior in different environments .
Eigenschaften
IUPAC Name |
2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-14(7(5)16)3-6(13)15/h1-2H,3H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYYALBMAJPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)CC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)

![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)

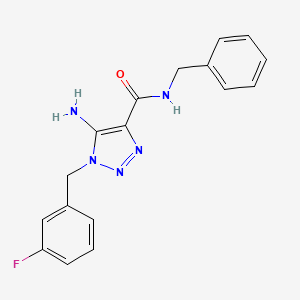
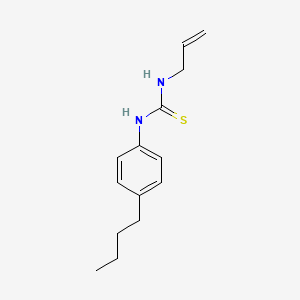
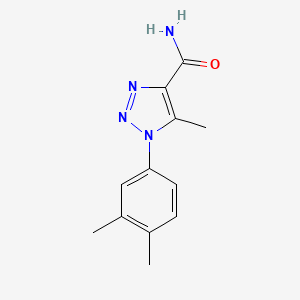
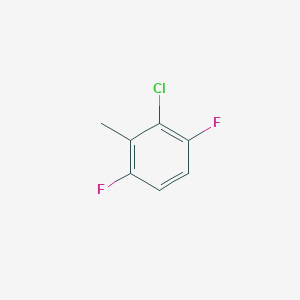
![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)

![3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B3038800.png)
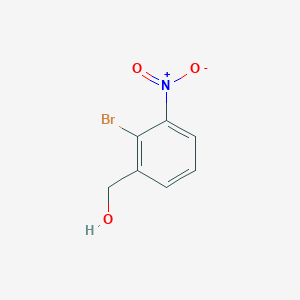
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038804.png)
